Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[2-(1,3-benzothiazol-2-yl)pyridine-3-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-20(25)13-8-11-23(12-9-13)19(24)14-5-4-10-21-17(14)18-22-15-6-2-3-7-16(15)27-18/h2-7,10,13H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUMNOOECPZUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Benzo[d]thiazol-2-yl)nicotinic Acid
The benzo[d]thiazole ring is typically constructed via cyclization of 2-aminothiophenol with a carbonyl-containing precursor. For nicotinic acid derivatives, a Friedel-Crafts acylation or directed ortho-metalation strategy may be employed.
Step 1: Preparation of 2-Chloronicotinic Acid
Nicotinic acid is chlorinated at the 2-position using phosphorus oxychloride (POCl₃) under reflux, yielding 2-chloronicotinic acid.
Step 2: Suzuki-Miyaura Coupling with Benzo[d]thiazol-2-ylboronic Acid
Palladium-catalyzed cross-coupling between 2-chloronicotinic acid and benzo[d]thiazol-2-ylboronic acid introduces the thiazole moiety. Typical conditions involve Pd(PPh₃)₄, Na₂CO₃, and a DMF/H₂O solvent system at 80–100°C.
Step 3: Acid Chloride Formation
The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to generate 2-(benzo[d]thiazol-2-yl)nicotinoyl chloride.
Synthesis of Methyl Piperidine-4-carboxylate
Piperidine-4-carboxylic acid is esterified with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. Alternatively, the methyl ester can be introduced earlier via Mitsunobu or Steglich esterification.
Amide Coupling
The acid chloride (Fragment A) reacts with methyl piperidine-4-carboxylate (Fragment B) in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used at 0°C to room temperature.
Example Protocol
- Dissolve 2-(benzo[d]thiazol-2-yl)nicotinoyl chloride (1.2 eq) in anhydrous DCM.
- Add methyl piperidine-4-carboxylate (1.0 eq) followed by Et₃N (2.5 eq).
- Stir at room temperature for 12–24 hours.
- Quench with water, extract with DCM, and purify via column chromatography (silica gel, EtOAc/hexane).
Yield : ~60–75% (estimated based on analogous reactions).
Synthetic Route 2: Sequential Functionalization of Piperidine
Boc-Protected Piperidine Intermediate
To avoid side reactions during acylation, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.
Step 1: Boc Protection
Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF to yield Boc-piperidine-4-carboxylic acid.
Step 2: Esterification
The Boc-protected acid is esterified with methanol using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP, yielding methyl Boc-piperidine-4-carboxylate.
Step 3: Acylation with Nicotinoyl Derivative
After Boc deprotection (using HCl in dioxane), the free amine reacts with 2-(benzo[d]thiazol-2-yl)nicotinoyl chloride under standard amide coupling conditions.
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates reaction rates and improves yields in multi-step syntheses. For example, coupling reactions between aromatic amines and carboxylic acid derivatives under microwave conditions (120°C, 1 hour) achieve >90% conversion, compared to 24 hours under conventional heating.
Key Parameters
- Temperature : 100–120°C
- Solvent : DMSO or DMF
- Base : Cs₂CO₃ or K₂CO₃
- Atmosphere : N₂ or Ar
Analytical Data and Characterization
While spectral data for the target compound are unavailable, analogous benzothiazole-piperidine hybrids exhibit the following features:
1H-NMR (CDCl₃, 300 MHz)
- δ 8.70–8.85 (d, 1H, pyridine-H)
- δ 7.90–8.10 (m, 2H, benzothiazole-H)
- δ 3.70 (s, 3H, OCH₃)
- δ 3.20–3.50 (m, 2H, piperidine-NCH₂)
- δ 2.30–2.70 (m, 4H, piperidine-CH₂)
IR (KBr)
- 1720 cm⁻¹ (C=O ester)
- 1650 cm⁻¹ (C=O amide)
- 1600 cm⁻¹ (C=N thiazole)
LCMS (ESI+)
- m/z Calc’d for C₂₀H₁₉N₃O₃S: 381.4; Found: 381.5.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and nicotinoyl rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzo[d]thiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The nicotinoyl group may enhance the compound’s binding affinity and specificity, while the piperidine carboxylate ester could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate with structurally related compounds, focusing on substituent effects, synthetic yields, and physicochemical properties.
Key Observations
Substituent Effects on Yield and Reactivity
- Compounds with bulkier ester groups (e.g., dibenzyl in 5hr) exhibit higher yields (82%) compared to diethyl (76%) or dimethyl (83%) analogs, likely due to improved steric stabilization during synthesis .
- The presence of electron-withdrawing groups (e.g., 6-chloro in 5fc) slightly reduces enantiomeric purity (82.0%) compared to electron-donating groups (e.g., 6-methoxy in 5ir, 80.0%) .
Melting Point Trends
- Bulky substituents (e.g., dibenzyl in 5hr) increase melting points (125–127°C), whereas smaller esters (e.g., dimethyl in 5ir) lower them (78–80°C). This suggests enhanced intermolecular interactions in bulkier derivatives .
Comparison with Piperidine Derivatives Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate (CAS 1040668-64-1) shares the piperidine-4-carboxylate backbone but replaces the nicotinoyl group with a thiazole-ureido moiety. This substitution likely alters solubility and bioactivity .
Nicotinoyl vs. Thiophen/Thiazole Moieties The nicotinoyl group in the target compound introduces a pyridine ring, which may enhance π-π stacking interactions compared to benzo[b]thiophen derivatives. However, synthetic challenges (e.g., lower yields) are anticipated due to the nicotinoyl group’s reduced electron density .
Research Findings and Implications
- Synthetic Challenges: The target compound’s nicotinoyl-piperidine linkage may require specialized catalysts (e.g., Q catalyst used in analogous syntheses) and extended reaction times (72–96 hours) to achieve moderate yields .
- Biological Potential: Benzo[d]thiazole derivatives are known for antimicrobial and anticancer activity. The nicotinoyl group could enhance binding to kinase targets, but this remains speculative without direct pharmacological data .
- Physicochemical Properties : The methyl ester in the target compound may improve metabolic stability compared to ethyl or benzyl esters, as seen in prodrug design .
Biological Activity
Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-tuberculosis properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole ring, a nicotinoyl group, and a piperidine carboxylate ester . Its chemical formula is with a molecular weight of approximately 373.45 g/mol. The unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Target Pathogen
The primary biological target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). The compound demonstrates significant inhibitory activity against this pathogen.
Mode of Action
The compound's mode of action involves disrupting the metabolic processes of M. tuberculosis, leading to inhibition of bacterial growth. This is largely attributed to the interactions facilitated by the benzo[d]thiazole moiety, which is known to exhibit antimicrobial properties.
Antimicrobial Activity
Research has indicated that derivatives of benzo[d]thiazole are effective against various bacterial strains, including M. tuberculosis. This compound has shown promising results in vitro, with minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 μM) against M. tuberculosis H37Rv strain .
Cytotoxicity Studies
In cytotoxicity assessments against RAW 264.7 cell lines, the compound exhibited low toxicity, indicating a favorable therapeutic index for further development .
Research Findings and Case Studies
- In Vitro Studies : A study evaluating various benzo[d]thiazole derivatives found that those with piperidine substitutions displayed enhanced anti-mycobacterial activity. The specific compound under discussion showed MIC values ranging from 2.35 to 7.94 μM against resistant strains .
- Synthesis and Evaluation : The synthesis involved multi-step reactions starting from benzo[d]thiazole derivatives followed by nicotinoylation and piperidine carboxylation. The final product was characterized using techniques such as NMR and mass spectrometry to confirm its structure.
- Potential for Drug Development : Given its unique structure and biological activity, this compound is being explored as a lead compound in medicinal chemistry for developing new anti-tuberculosis agents .
Summary of Biological Activities
| Activity Type | Observed Effect | MIC (μM) |
|---|---|---|
| Anti-mycobacterial | Inhibition of M. tuberculosis growth | 2.35 - 7.94 |
| Cytotoxicity | Low toxicity in RAW 264.7 cells | >10 |
Q & A
Basic: What are the common synthetic routes for Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves coupling a benzo[d]thiazole-containing fragment with a nicotinoyl-piperidine moiety. For example, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) is often employed to attach aromatic/heteroaromatic groups. Key intermediates, such as ester derivatives, are purified via silica gel chromatography and characterized using -NMR (e.g., δ=8.60 ppm for aromatic protons) and mass spectrometry . Reaction yields can vary (e.g., 18% in one protocol), necessitating optimization of catalysts (e.g., Pd(dba)·CHCl) and bases (e.g., sodium tert-butoxide) .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
Structural validation relies on multi-nuclear NMR (, ) and high-resolution mass spectrometry (HRMS). For example, -NMR peaks at δ=3.84 ppm (methoxy groups) and δ=2.84 ppm (piperidine protons) confirm regiochemistry. X-ray crystallography is used for absolute configuration determination in related benzo[d]thiazol-piperidine derivatives, with R-factors <0.06 ensuring accuracy . Elemental analysis (C, H, N) further verifies purity, with deviations <0.4% indicating high-quality synthesis .
Advanced: How can density-functional theory (DFT) optimize reaction pathways for derivatives of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP functional) model transition states and electronic properties to predict reactivity. For instance, exact-exchange terms in hybrid functionals improve thermochemical accuracy (average deviation ~2.4 kcal/mol for atomization energies), guiding solvent/catalyst selection . Local kinetic-energy density approximations (e.g., Colle-Salvetti formula) can refine correlation-energy predictions for intermediates, reducing computational errors to <5% . Applications include predicting regioselectivity in benzo[d]thiazole functionalization .
Advanced: How do structural modifications (e.g., substituents on the benzo[d]thiazole ring) impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl, -CF) enhance antimicrobial potency. For example, a p-chlorophenyl derivative exhibited activity comparable to tetracycline against S. aureus (MIC ~1 µg/mL), likely due to improved target binding (e.g., D1 protease inhibition) . Computational docking (e.g., AutoDock Vina) can simulate interactions, revealing that hydrophobic substituents stabilize binding pockets via π-π stacking .
Advanced: How can researchers resolve contradictions in reported biological data for similar compounds?
Methodological Answer:
Discrepancies in bioactivity (e.g., MIC values) often arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardization using Clinical and Laboratory Standards Institute (CLSI) guidelines minimizes variability. For example, dimethyl sulfoxide (DMSO) concentrations >1% can artificially suppress activity . Meta-analyses of SAR data (e.g., comparing substituent effects across studies) and orthogonal assays (e.g., time-kill kinetics) help validate findings .
Advanced: What analytical strategies address challenges in quantifying trace impurities during synthesis?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV/fluorescence detection (e.g., C18 columns, acetonitrile/water gradients) resolves impurities at <0.1% levels. For example, residual palladium from catalysts is quantified via inductively coupled plasma mass spectrometry (ICP-MS), with limits of detection (LOD) ~0.01 ppm . For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) provide enantiomeric excess (ee) >99% .
Advanced: How do solvation effects influence the compound’s stability in formulation studies?
Methodological Answer:
Molecular dynamics (MD) simulations predict solubility and degradation pathways. Polar solvents (e.g., water) accelerate ester hydrolysis, necessitating pH-controlled buffers (pH 5–7) for stability. Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life in aqueous formulations. Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) confirms degradation kinetics .
Advanced: What computational tools predict metabolic pathways for this compound in preclinical studies?
Methodological Answer:
Software like Schrödinger’s ADMET Predictor or SwissADME simulates Phase I/II metabolism. For example, the ester group is prone to hydrolysis by carboxylesterases, generating carboxylic acid metabolites. Cytochrome P450 (CYP3A4) mediates oxidation of the piperidine ring. In vitro microsomal assays (human liver microsomes + NADPH) validate predictions, with LC-MS/MS quantifying metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
